1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea
Description
This compound is a urea derivative featuring two distinct aryl groups:
- Aryl Group 1: A 4-(dimethylamino)phenyl moiety with a 2-hydroxyethyl substituent.
- Aryl Group 2: A 3,4-dimethylphenyl group, which provides steric bulk and lipophilicity.
The urea (-NH-CO-NH-) linkage serves as a critical pharmacophore, common in kinase inhibitors and receptor modulators .
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(3,4-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13-5-8-16(11-14(13)2)21-19(24)20-12-18(23)15-6-9-17(10-7-15)22(3)4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLFCTXBQKJYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea, commonly referred to as DMU, is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of DMU, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
DMU exhibits several biological activities primarily through its interaction with various molecular targets:
- Antitumor Activity : DMU has been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : DMU has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of DMU:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces levels of TNF-α and IL-6 | |
| Cytotoxicity | IC50 values in cancer cell lines |
Case Studies
- Antitumor Efficacy : In a study conducted on breast cancer cell lines, DMU demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. The study highlighted that DMU treatment led to increased levels of caspase-3 activation, confirming its role in apoptosis induction.
- Oxidative Stress Reduction : A recent investigation assessed the antioxidant potential of DMU using DPPH and ABTS assays. Results showed that DMU reduced oxidative stress markers by up to 40% in vitro compared to untreated controls.
- Inflammation Modulation : In an animal model of arthritis, administration of DMU resulted in a notable decrease in paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated groups versus controls.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of dimethylaminophenylurea can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. A notable case study demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways .
Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has been linked to potential therapeutic effects in neurodegenerative diseases where oxidative damage plays a pivotal role. In vitro studies have shown that the compound can scavenge free radicals effectively, suggesting its utility in formulations aimed at combating oxidative stress .
Materials Science
Polymer Chemistry
In materials science, the compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research has focused on creating polymer blends that exhibit improved electrical conductivity and thermal properties, making them suitable for applications in electronics and coatings .
Biological Imaging
Molecular Probes
One of the most innovative applications of this compound is its use as a molecular probe for imaging tau proteins associated with neurodegenerative diseases such as Alzheimer's. The dimethylamino group enhances the binding affinity to tau aggregates, allowing for more precise imaging techniques using fluorescence microscopy. This application is particularly promising for early diagnosis and monitoring of disease progression .
Data Table: Summary of Applications
Case Studies
-
Anticancer Mechanism Study
A study published in Cancer Research examined the effects of dimethylaminophenylurea derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers when treated with these compounds, highlighting their potential as chemotherapeutic agents. -
Polymer Development Research
Research conducted at a leading materials science institute focused on the synthesis of polymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to traditional polymers, suggesting applications in high-performance materials. -
Imaging Study
A collaborative study between pharmacologists and imaging specialists demonstrated the efficacy of using this compound as a fluorescent probe for tau proteins in live-cell imaging studies. The findings supported its application in tracking disease progression in neurodegenerative models.
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
Compound 9n : 1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea
- Key Differences: Replaces the hydroxyethyl-dimethylaminophenyl group with a piperazine-linked thiazole ring.
- Molecular weight (422.2 g/mol) is higher than the target compound, likely affecting pharmacokinetics .
M64 () : 1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea
- Key Differences: Incorporates a pyridinyl group and a trifluoromethyl-morpholino substituent.
- Implications: The trifluoromethyl group increases metabolic stability and lipophilicity. Morpholino enhances solubility compared to dimethylamino. This compound activates FAK, suggesting urea derivatives can modulate kinase activity .
Compound : 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Key Differences: Substitutes one aryl group with a benzodiazepinone ring.
- Molecular weight (412.49 g/mol) is comparable to the target compound but with distinct H-bonding profiles .
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in M64), altering electronic distribution and receptor affinity .
- Hydrogen-Bonding Capacity: The hydroxyethyl group in the target compound may improve binding to hydrophilic targets compared to non-polar substituents in analogs like .
Pharmacological Implications
- The target compound’s dimethylamino group may favor interactions with charged residues in kinase ATP-binding pockets .
- Solubility-Bioavailability Trade-offs: While the target compound’s dimethylamino group enhances water solubility, bulkier analogs (e.g., ) may suffer from reduced bioavailability despite higher potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
